
O-(Diphenylphosphinyl)hydroxylamine
Description
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile electrophilic aminating reagent widely used in organic synthesis. Its structure features a hydroxylamine group (NH₂O–) bonded to a diphenylphosphinyl moiety (Ph₂P(O)–), which stabilizes the reactive N–O bond while enabling efficient nitrogen transfer to substrates. DPPH is synthesized via the reaction of diphenylphosphinic chloride with hydroxylamine derivatives under controlled conditions, yielding a stable, crystalline solid with a purity >99% . Key advantages include its scalability (multi-kilogram preparations), long-term stability (≥2 years when stored at room temperature in amber bottles), and compatibility with diverse reaction conditions .
Properties
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-96-7 | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis. Its primary targets are stable carbanions and Grignard reagents.
Mode of Action
This compound acts as an electrophilic aminating agent. It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations. This means it can interact with its targets to form new bonds, leading to the creation of new compounds.
Biochemical Pathways
It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds. These reactions can lead to significant changes in the biochemical pathways of the system where they occur.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3. It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated.
Result of Action
The result of O-Diphenylphosphinylhydroxylamine’s action is the formation of new compounds through various bond-formation reactions. It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone.
Action Environment
It should be stored in a dry, sealed container, away from heat sources. These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts. The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes.
Biological Activity
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile compound with significant implications in biochemical research and synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and findings from recent studies.
Overview of this compound
This compound is primarily recognized for its role as an electrophilic aminating agent . It facilitates the formation of various chemical bonds, including C–N, N–N, O–N, and S–N bonds, which are crucial for organic synthesis and biochemical reactions. The compound's ability to interact with enzymes and proteins enhances its utility in synthesizing complex molecules without the need for expensive metal catalysts .
Target Interactions
DPPH acts by binding to biomolecules, enabling the formation of new bonds through electrophilic substitution. This mechanism is essential for:
- Cell signaling pathways : Modulating cellular responses by altering gene expression.
- Metabolic processes : Influencing metabolic flux and the levels of various metabolites .
Molecular Mechanism
The compound's electrophilic nature allows it to substitute oxygen with good leaving groups, facilitating bond formation. This can lead to either activation or inhibition of specific enzymes, thereby affecting cellular functions .
Cellular Impact
DPPH has been shown to influence:
- Cell signaling : Altering pathways that regulate cell growth and differentiation.
- Gene expression : Modifying transcriptional activity in response to environmental stimuli.
- Cellular metabolism : Affecting metabolic rates and pathways in response to varying concentrations .
Dosage Effects
Studies indicate that the biological effects of DPPH are dose-dependent:
- Low doses : Promote specific biochemical reactions with minimal adverse effects.
- High doses : Can lead to toxicity and adverse cellular outcomes, necessitating careful dosage management in experimental settings .
Research Findings
Recent studies have highlighted the diverse applications of DPPH in organic synthesis and medicinal chemistry:
Case Studies
- Synthesis of 4-Phenylpyrrolidin-2-one :
- Thioether Imination Methodology :
Pharmacokinetics and Stability
DPPH is stable at room temperature but should be stored in a dry environment away from heat sources due to its potential for decomposition. Its predicted density is approximately 125±01 g/cm³, which influences its handling and application in laboratory settings .
Comparison with Similar Compounds
O-Mesitylenesulfonylhydroxylamine (MSH)
Structural and Functional Differences :
- Reactivity : Both DPPH and MSH serve as electrophilic aminating agents, but MSH’s mesitylenesulfonyl group (MesSO₂–) is more electron-withdrawing, leading to higher reactivity in aziridination and C–H amination. However, this also reduces thermal stability, with MSH requiring stringent temperature control (<0°C) to prevent decomposition .
- Applications : MSH achieves moderate enantioselectivity (37–56% ee) in chalcone aziridination using chiral catalysts like quinine, but DPPH offers superior reproducibility in large-scale pharmaceutical syntheses (e.g., vardenafil precursors) due to its robustness .
- Safety : MSH’s sulfonyl group poses explosion risks under thermal stress, whereas DPPH’s phosphinyl group enhances stability, enabling safer handling .
Performance Data :
Parameter | DPPH | MSH |
---|---|---|
Thermal Stability | Stable up to 40°C | Decomposes above 0°C |
Aziridination Yield | 64–90% (56% ee) | 60–85% (50% ee) |
Scalability | Multi-kilogram synthesis | Limited to small scale |
O-(Nitroaryl)hydroxylamines
Key Contrasts :
- Synthetic Utility : Nitroaryl derivatives (e.g., O-(nitrophenyl)hydroxylamines) exhibit strong electrophilicity but are prone to detonation due to weak N–O bonds. DPPH avoids this hazard via its phosphinyl group, which dissipates electron density without compromising reactivity .
- Reaction Scope : Nitroaryl reagents are effective in nitration and diazo transfers but lack the broad applicability of DPPH in C–H aminations and heterocycle functionalization .
N-Chloro-N-sodium Carbamates
Functional Comparison :
- Mechanism: These carbamates rely on chlorination for N-transfer, requiring basic conditions (e.g., NaH or KOtBu). DPPH operates under milder conditions (e.g., NMP/NaH) with higher atom economy .
- Yield and Selectivity : In the amination of pyrrolotriazines, DPPH achieves 94% conversion vs. 80–85% for carbamates, with fewer byproducts .
O-(Trimethylsilyl)hydroxylamine Derivatives
Stability and Handling :
Recent Advances (2024)
A breakthrough study demonstrated DPPH’s utility in converting (hetero)aryl boronic acids to primary anilines under mild conditions, expanding access to aniline derivatives for drug discovery .
Preparation Methods
Step S1: Formation of N-benzyloxycarbonyl-O-diphenylphosphorylhydroxylamine Intermediate
- Reagents: N-Cbz-hydroxylamine and diphenylphosphinic chloride.
- Solvent: Dichloromethane (preferred), dichloroethane, ethyl acetate, or toluene.
- Base: Organic bases such as triethylamine, tri-n-propylamine, tri-n-butane, diisopropylethylamine, or pyridine.
- Conditions: Reaction temperature maintained at 0 °C or below to control selectivity and minimize side reactions.
- Process: N-Cbz-hydroxylamine is dissolved in the solvent and cooled to approximately -10 °C. The organic base is added dropwise, followed by slow addition of diphenylphosphinic chloride solution, maintaining temperature below 0 °C. The reaction proceeds with formation of triethylamine hydrochloride salt as a by-product.
- Workup: After completion (monitored by TLC), the reaction mixture is extracted with dichloromethane, aqueous phase removed, and solvent evaporated under reduced pressure to yield the intermediate.
Step S2: Reductive Hydrogenation to Remove N-Cbz Protecting Group
- Catalyst: Palladium on carbon (Pd/C), Raney nickel, or platinum and their oxides.
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF).
- Conditions: Hydrogen gas or transfer hydrogenation (e.g., cyclohexyl transfer hydrogenation) at 25–40 °C for approximately 4 hours.
- Process: The intermediate is dissolved in the solvent, catalyst added, and the mixture subjected to hydrogenation. The N-Cbz protecting group is cleaved reductively, yielding O-(diphenylphosphinyl)hydroxylamine.
- Workup: Catalyst is removed by filtration, and the filtrate is concentrated to obtain the pure product.
- Reaction Parameters and Yields: Data Summary
Step | Reagents & Conditions | Solvent(s) | Temperature (°C) | Catalyst/Base | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|---|
S1 | N-Cbz-hydroxylamine + diphenylphosphinic chloride, organic base (TEA) | Dichloromethane | -10 to 0 | Triethylamine | 89 (Example 2) | 99.3 |
S2 | Reductive hydrogenation of intermediate | THF, MeOH, or EtOH | 25–40 | Pd/C, Raney Ni, or Pt | 92 (Example 2) | 99.0 |
Overall | Two-step process | - | - | - | ~82 (combined) | >99 |
- Advantages of the N-Cbz Route
- Selectivity: Use of N-Cbz-hydroxylamine improves O-phosphorylation selectivity, minimizing N-phosphorylation by-products.
- Stability: Alkaline conditions during step S1 maintain the stability of the oxygen-phosphorus bond, preventing diphenylphosphinic acid formation.
- Mild Deprotection: Reductive hydrogenation under mild conditions avoids cleavage of the phosphine-oxygen bond, a problem in acidic deprotection methods.
- Industrial Feasibility: Avoids chromatographic purification; product isolation by filtration and concentration is scalable.
- Environmental and Cost Benefits: Use of common organic solvents and bases, and avoidance of harsh acidic conditions reduce environmental impact and cost.
- Detailed Example Protocol (Adapted from Patent CN112552339A)
- Dissolve 73.9 g (1.1 eq) of N-Cbz-hydroxylamine in 800 mL dichloromethane at -10 °C.
- Add 48.73 g (1.2 eq) triethylamine dropwise, maintaining temperature between -10 and 0 °C.
- Add 106 g (1.0 eq) diphenylphosphinic chloride solution in dichloromethane dropwise, keeping temperature below 0 °C.
- Stir until reaction completion (TLC monitoring).
- Filter off triethylamine hydrochloride salt.
- Remove solvent under reduced pressure to obtain intermediate.
- Dissolve 10 g of intermediate in 200 mL tetrahydrofuran.
- Add 1 g Pd/C catalyst.
- Replace atmosphere with hydrogen gas.
- Stir at 35 °C for 4 hours.
- Filter catalyst and concentrate filtrate to yield this compound with 99% purity and 92% yield.
- Summary
The preparation of this compound via the N-Cbz-hydroxylamine intermediate represents a significant advancement over previous methods. It combines high selectivity, good yields, mild reaction conditions, and scalability suitable for industrial production. The key features include:
- Use of N-Cbz-hydroxylamine as a protected hydroxylamine source.
- Controlled low-temperature reaction with diphenylphosphinic chloride under alkaline conditions.
- Mild catalytic hydrogenation for deprotection.
- Simple purification by filtration and concentration.
Q & A
Q. What are the standard synthetic protocols for preparing O-(Diphenylphosphinyl)hydroxylamine (DPPH), and how do reaction conditions influence yield and purity?
DPPH is synthesized via the reaction of hydroxylamine hydrochloride with diphenylphosphinic chloride under anhydrous conditions. A scalable method involves slow addition of diphenylphosphinic chloride to hydroxylamine hydrochloride in dichloromethane, followed by neutralization with sodium bicarbonate. Yields (>85%) depend on strict moisture control and maintaining temperatures below 0°C to minimize side reactions like hydrolysis . Purity is optimized via recrystallization from toluene or ethyl acetate.
Q. How does DPPH function as an electrophilic aminating agent, and what mechanistic insights support its reactivity?
DPPH transfers the amino group through an electrophilic pathway, where the diphenylphosphinyl group acts as a stabilizing leaving group. Mechanistic studies (e.g., DFT calculations) reveal that the reaction proceeds via a six-membered transition state, where the nucleophile (e.g., enolate or organometallic species) attacks the electrophilic nitrogen, releasing diphenylphosphinic acid as a byproduct. This pathway is supported by kinetic isotope effects and trapping of intermediates .
Q. What are the primary applications of DPPH in organic synthesis, and what substrates are compatible?
DPPH is widely used for:
- Electrophilic amination of enolates, Grignard reagents, and organoboron compounds to generate primary amines .
- N-Amination of heterocycles (e.g., pyrrolo-triazines in Remdesivir synthesis) . Compatible substrates include arylboronic acids, ketones, and esters. Functional group tolerance is high, but strongly acidic protons (e.g., carboxylic acids) may require protection .
Advanced Research Questions
Q. How can reaction conditions be optimized for DPPH-mediated amination to address competing O- vs. N-acylation pathways?
Competing O-acylation is minimized by:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) favor N-attack due to enhanced electrophilicity at nitrogen.
- Base choice : Non-nucleophilic bases (e.g., LiHMDS) suppress side reactions by deprotonating substrates without interacting with DPPH.
- Temperature control : Lower temperatures (e.g., −78°C to 0°C) reduce kinetic competition between pathways. Experimental validation via ¹H NMR monitoring of intermediates is critical .
Q. What strategies resolve contradictions in regioselectivity when using DPPH for amination of polyfunctional substrates?
Conflicting regioselectivity in polyfunctional systems (e.g., α,β-unsaturated carbonyls) can be addressed by:
- Pre-complexation : Chelating agents (e.g., Mg(OTf)₂) direct amination to specific sites by stabilizing transition states.
- Computational modeling : DFT calculations predict favored pathways by comparing activation energies of possible intermediates.
- Protection/deprotection : Temporary blocking of reactive groups (e.g., silyl ethers for alcohols) ensures selective amination .
Q. How does DPPH compare to other electrophilic amination reagents (e.g., O-mesitylenesulfonylhydroxylamine) in terms of efficiency and substrate scope?
DPPH offers superior stability and broader applicability compared to alternatives:
- Stability : DPPH is shelf-stable under inert atmospheres, whereas reagents like MSH degrade rapidly.
- Functional group tolerance : DPPH tolerates esters and boronic acids, while MSH reacts preferentially with strong nucleophiles (e.g., enamines).
- Byproduct handling : Diphenylphosphinic acid (DPPA) is less acidic and easier to remove than mesitylenesulfonic acid, simplifying workup .
Q. What safety protocols are critical when handling DPPH, and how do its hazards impact experimental design?
DPPH is classified as harmful (Xn) and irritant (R20/21/22). Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Safety data (NFPA ratings: Health 2, Reactivity 1) mandate exclusion of moisture to prevent decomposition .
Methodological Considerations
Q. How can computational methods (e.g., DFT) guide the design of DPPH-mediated reactions?
DFT studies predict transition state geometries and activation barriers, enabling:
- Reaction pathway validation : Comparing calculated vs. experimental regioselectivity (e.g., N- vs. O-acylation).
- Catalyst design : Identifying ligands or additives that stabilize key intermediates.
- Solvent effects : Modeling solvation free energies to optimize reaction media .
Q. What analytical techniques are essential for characterizing DPPH-derived products and verifying reaction success?
Q. How can DPPH be integrated into continuous-flow systems for scalable synthesis of pharmaceuticals?
Continuous-flow setups improve scalability by:
- Precise mixing : Minimizes side reactions via rapid reagent homogenization.
- Temperature control : Microreactors maintain low temperatures (−30°C) for sensitive intermediates.
- In-line purification : Scavenger cartridges remove DPPA before product collection. This approach is demonstrated in Remdesivir intermediate synthesis .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.